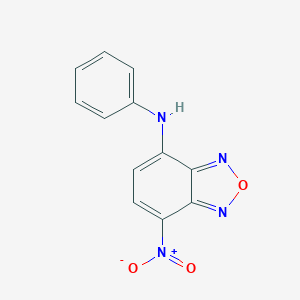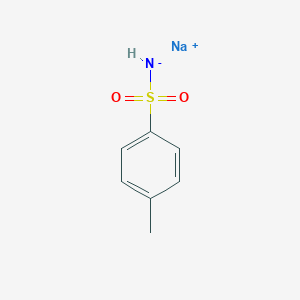![molecular formula C15H26O B096027 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol CAS No. 18680-83-6](/img/structure/B96027.png)
2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol, also known as Isothujol, is a natural terpene alcohol with a unique chemical structure. It is commonly found in various plant species, including conifers, and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol is not yet fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of bacterial cell walls, as well as the modulation of various signaling pathways involved in inflammation and oxidative stress. 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol has also been shown to interact with various receptors, such as TRPV1 and GABAA, which may contribute to its pharmacological effects.
Biochemische Und Physiologische Effekte
2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol has been shown to have various biochemical and physiological effects, including the inhibition of bacterial growth and biofilm formation, the reduction of inflammation and oxidative stress, and the modulation of neurotransmitter activity. It has also been shown to have analgesic and anxiolytic effects in animal models, suggesting its potential as a therapeutic agent for pain and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol has several advantages for lab experiments, including its natural origin, low toxicity, and broad-spectrum activity against various microorganisms. However, its low solubility in water and other solvents may limit its use in certain experimental setups. Additionally, the variability in the chemical composition of natural sources of 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol may pose challenges for reproducibility and standardization in research.
Zukünftige Richtungen
There are several future directions for research on 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol. One potential avenue is the development of 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol-based drugs and nutraceuticals for the treatment of various diseases, such as infections, inflammation, and neurodegenerative disorders. Another potential direction is the exploration of 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol's insecticidal and herbicidal properties for the development of environmentally friendly pesticides. Furthermore, the elucidation of 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol's mechanism of action and its interactions with various receptors may lead to the discovery of new drug targets and therapeutic strategies.
Synthesemethoden
2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol can be synthesized through various methods, including extraction from natural sources or chemical synthesis. The extraction method involves the isolation of 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol from plant species, such as Thuja plicata, through steam distillation or solvent extraction. On the other hand, chemical synthesis involves the reaction of terpenoid precursors, such as limonene or pinene, with reducing agents, such as sodium borohydride or lithium aluminum hydride, to produce 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol.
Wissenschaftliche Forschungsanwendungen
2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol has been extensively studied for its potential therapeutic applications, particularly in the fields of medicine, pharmacy, and agriculture. It has been found to possess antimicrobial, antifungal, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs and nutraceuticals. 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol has also been shown to have insecticidal and herbicidal effects, making it a potential alternative to synthetic pesticides.
Eigenschaften
CAS-Nummer |
18680-83-6 |
|---|---|
Produktname |
2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol |
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
2-[(3R,5S,8R)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+/m1/s1 |
InChI-Schlüssel |
TWVJWDMOZJXUID-UTUOFQBUSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H](CC2=C1CC[C@H]2C)C(C)(C)O |
SMILES |
CC1CCC(CC2=C1CCC2C)C(C)(C)O |
Kanonische SMILES |
CC1CCC(CC2=C1CCC2C)C(C)(C)O |
Synonyme |
[3R,(+)]-1,2,3,4,5,6,7,8-Octahydro-α,α,3β,8β-tetramethyl-5β-azulenemethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



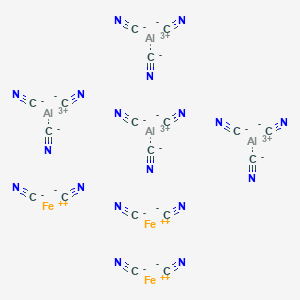
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)
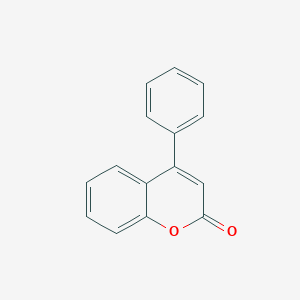


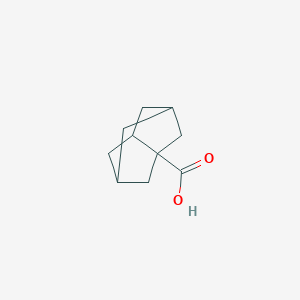
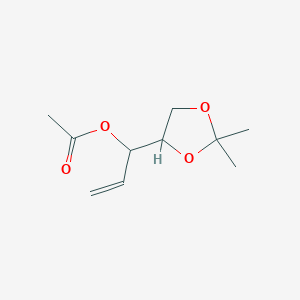

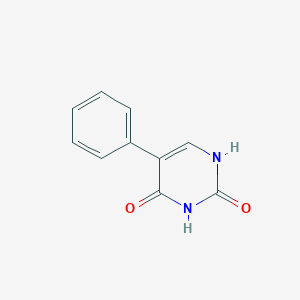

![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)
